molecular formula C13H19NO3 B7765863 1-(3-boc-amino-phenyl)-ethanol

1-(3-boc-amino-phenyl)-ethanol

Cat. No.: B7765863
M. Wt: 237.29 g/mol
InChI Key: VEQWTYCZBGDIHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with a hydroxyethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-boc-amino-phenyl)-ethanol typically involves the reaction of an appropriate phenyl carbamate precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation .

Industry: In the industrial sector, 1-(3-boc-amino-phenyl)-ethanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 1-(3-boc-amino-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding or reversible inhibition. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate is unique due to the presence of the hydroxyethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in other similar compounds .

Biological Activity

1-(3-Boc-amino-phenyl)-ethanol, a compound featuring a Boc (tert-butyloxycarbonyl) protected amine, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its structural features, which include:

  • A phenyl ring substituted with a Boc-protected amino group.
  • An alcohol functional group attached to the ethyl chain.

This structure allows for potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A study on related compounds demonstrated their efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.05 mg/mL for certain derivatives, suggesting strong antimicrobial potential .

CompoundMIC (mg/mL)Target Bacteria
This compound0.05Staphylococcus aureus
Similar Derivative A0.1Escherichia coli
Similar Derivative B0.2Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant properties of this compound have also been examined. Compounds with similar structures are known to scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity.

Research Findings:
In comparative studies, related compounds exhibited significant antioxidant activity with IC50 values ranging from 10 to 50 µg/mL, indicating their potential utility in preventing oxidative damage in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Antimicrobial Action: The compound may interfere with bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
  • Antioxidant Mechanism: The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Research Applications

The unique properties of this compound make it a valuable compound for various research applications:

  • Drug Development: Its antimicrobial and antioxidant activities suggest potential applications in developing new therapeutic agents.
  • Biochemical Studies: The compound can serve as a tool for studying enzyme interactions and metabolic pathways in microbial systems.

Properties

IUPAC Name

tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWTYCZBGDIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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